Clomipramine D3
Overview
Description
Clomipramine D3 is a deuterium-labeled version of clomipramine, a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can enhance the pharmacokinetic and pharmacodynamic properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clomipramine D3 involves the deuteration of clomipramineThe deuteration can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Clomipramine D3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Clomipramine D3 has a wide range of scientific research applications, including:
Mechanism of Action
Clomipramine D3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, α1-adrenergic, and muscarinic receptors, which can account for its sedative, hypotensive, and anticholinergic effects .
Comparison with Similar Compounds
Similar Compounds
- Doxepin D3
- Dosulepin D3
- Imipramine D3
- Trimipramine D3
Comparison
Clomipramine D3 is unique among tricyclic antidepressants due to its potent inhibition of serotonin reuptake compared to other compounds like nortriptyline and desipramine, which are more selective for norepinephrine reuptake. The deuterium labeling in this compound can enhance its pharmacokinetic properties, such as increased half-life and reduced metabolic degradation, making it a potentially more effective and longer-lasting antidepressant .
Properties
CAS No. |
136765-29-2 |
---|---|
Molecular Formula |
C19H23ClN2 |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3 |
InChI Key |
GDLIGKIOYRNHDA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
SMILES |
CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Appearance |
Powder |
The isotope labelled form of Clomipramine. | |
Purity |
>98% |
quantity |
Milligrams-Grams |
Related CAS |
303-49-1 (unlabelled) |
shelf_life |
As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly |
solubility |
10 mM in DMSO |
storage |
-20ºC Freeze |
Synonyms |
CLOMIPRAMINE-D3; 5H-Dibenzb,fazepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-N-(methyl-d3)-; CLOMIPRAMINE-D3,100/MLINMETHANOL |
tag |
Clomipramine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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